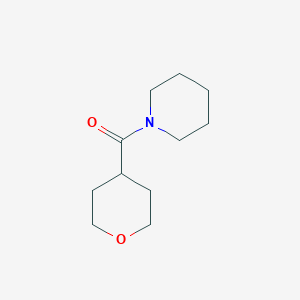

1-(oxane-4-carbonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Oxane-4-carbonyl)piperidine is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant roles in medicinal chemistry and organic synthesis . This compound is characterized by the presence of an oxane (tetrahydropyran) ring attached to a piperidine ring through a carbonyl group.

Vorbereitungsmethoden

The synthesis of 1-(oxane-4-carbonyl)piperidine can be achieved through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection and O-activation sequences . Another method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in good to excellent yields . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1-(Oxane-4-carbonyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or rhodium, converting the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxane ring, using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include substituted piperidines, hydroxyl derivatives, and various oxides.

Wissenschaftliche Forschungsanwendungen

1-(Oxane-4-carbonyl)piperidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(oxane-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as proteasomes, which are involved in protein degradation . By binding to these enzymes, the compound can modulate their activity, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(Oxane-4-carbonyl)piperidine can be compared with other piperidine derivatives, such as:

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.

Piperidine carboxamides: Used as proteasome inhibitors in malaria treatment.

N-chloropiperidine: A chloramine used in various chemical reactions.

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Biologische Aktivität

1-(Oxane-4-carbonyl)piperidine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.

This compound can be synthesized through various methods that involve the reaction of piperidine derivatives with carbonyl compounds. The synthesis typically employs reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as a pharmacological agent. This compound exhibits interactions with various molecular targets, primarily influencing neurotransmitter systems and enzymatic pathways.

Research indicates that this compound may act as an inhibitor of key enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain, which can modulate pain and anxiety responses .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Pain Management : In rodent models, administration of this compound resulted in significant analgesic effects, suggesting its utility in treating chronic pain conditions .

- Neurological Disorders : The compound has demonstrated efficacy in models of Parkinson's disease and essential tremor, showcasing its potential as a treatment for movement disorders .

- Anxiolytic Effects : Increased endocannabinoid levels due to FAAH inhibition have been linked to reduced anxiety behaviors in animal studies .

Data Tables

| Study | Model | Effect Observed | Dosage |

|---|---|---|---|

| Study 1 | Rodent Pain Model | Analgesic effect | Varies (mg/kg) |

| Study 2 | Parkinson's Model | Reduced tremors | Varies (mg/kg) |

| Study 3 | Anxiety Model | Decreased anxiety behaviors | Varies (mg/kg) |

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring can significantly alter potency and selectivity for various targets, including MAGL (monoacylglycerol lipase) and FAAH .

Comparative Analysis

Comparative studies with other piperidine derivatives show that this compound possesses unique properties that enhance its therapeutic profile:

| Compound | Target Enzyme | Activity Level |

|---|---|---|

| This compound | FAAH | High |

| Piperazine Analog | MAGL | Moderate |

| Other Piperidine Derivatives | Various | Low to Moderate |

Eigenschaften

IUPAC Name |

oxan-4-yl(piperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIULBBVEBFNBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.